REACTION_CXSMILES
|
C([O:3][C:4]([C:6]1[S:11][CH2:10][CH2:9][S:8][C:7]=1[CH3:12])=[O:5])C.[OH-].[K+].Cl>CO>[C:4]([C:6]1[S:11][CH2:10][CH2:9][S:8][C:7]=1[CH3:12])([OH:5])=[O:3] |f:1.2|
|
Name
|
3-Ethoxycarbonyl-2-methyl-5,6-dihydro-1,4-dithiin
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C1=C(SCCS1)C
|
Name
|
|
Quantity
|
3.6 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the precipitate is removed by filtration
|
Type
|
CUSTOM
|
Details
|
dried (8.1 g.)
|
Type
|
CUSTOM
|
Details
|
The crude product is recrystallized from ethanol
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(O)C=1SCCSC1C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |